4-Bromo-3-methoxybenzene-1,2-diamine
Overview
Description
4-Bromo-3-methoxybenzene-1,2-diamine is an organic compound with the molecular formula C7H9BrN2O and a molecular weight of 217.06 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and two amino groups attached to a benzene ring. It is a brown solid at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methoxybenzene-1,2-diamine typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-methoxybenzene-1,2-diamine using bromine or a bromine-containing reagent under controlled conditions . The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process. This could include the initial nitration of 3-methoxyaniline, followed by reduction to form 3-methoxybenzene-1,2-diamine, and subsequent bromination . The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methoxybenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and bromine for bromination.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, such as nitro, sulfo, and halogenated compounds .
Scientific Research Applications
4-Bromo-3-methoxybenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-3-methoxybenzene-1,2-diamine involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylbenzene-1,2-diamine: Similar structure but with a methyl group instead of a methoxy group.
3-Bromo-1-N-methylbenzene-1,2-diamine: Contains a methylated amino group.
Uniqueness
4-Bromo-3-methoxybenzene-1,2-diamine is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
4-bromo-3-methoxybenzene-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJZDDOQHVYOJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1N)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1162696-92-5 | |
Record name | 4-Bromo-3-methoxyphenylene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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